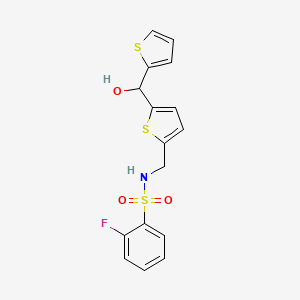

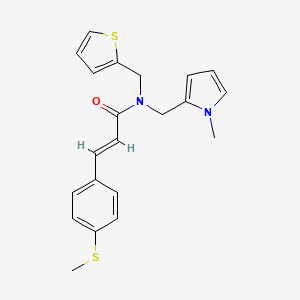

![molecular formula C21H18F2N2O4S2 B2553549 2-fluoro-N-[1-(4-fluorobenzenosulfonil)-1,2,3,4-tetrahidroquinolin-7-il]benceno-1-sulfonamida CAS No. 951460-51-8](/img/structure/B2553549.png)

2-fluoro-N-[1-(4-fluorobenzenosulfonil)-1,2,3,4-tetrahidroquinolin-7-il]benceno-1-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide" is a fluorinated benzenesulfonamide derivative. Such compounds are of significant interest due to their potential pharmacological properties. For instance, fluorinated benzenesulfonamides have been studied for their ability to inhibit various enzymes, such as cyclooxygenases and carbonic anhydrases, which are important targets in the treatment of diseases like arthritis and glaucoma .

Synthesis Analysis

The synthesis of fluorinated quinoline derivatives, which are structurally related to the compound , typically involves intramolecular substitution reactions. For example, N-[o-(2,2-difluorovinyl)benzyl]- and N-[o-(3,3-difluoroallyl)phenyl]-substituted p-toluenesulfonamides can undergo intramolecular substitution to form 2-fluoroquinoline derivatives when treated with bases such as NaH, KH, or Et3N . This suggests that a similar synthetic strategy could be employed for the synthesis of "2-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide".

Molecular Structure Analysis

The molecular structure of fluorinated benzenesulfonamides is characterized by the presence of fluorine atoms, which can significantly affect the binding potency and selectivity of these compounds towards their biological targets. For instance, the introduction of fluorine atoms into benzenesulfonamide derivatives has been shown to enhance their selectivity for certain isozymes of carbonic anhydrases . The specific arrangement of fluorine atoms and other substituents on the benzenesulfonamide core is crucial for the activity and selectivity of these molecules.

Chemical Reactions Analysis

Fluorinated benzenesulfonamides can participate in various chemical reactions, including ortho-lithiation with strong bases. This reaction can lead to the formation of transient o-sulfonylium benzenide ylides, which can then be trapped by dipolarophiles or decompose into other products . The reactivity of these compounds is influenced by the presence of fluorine atoms, which can stabilize certain intermediates or influence the course of the reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzenesulfonamides are largely determined by the presence of fluorine atoms. Fluorine is highly electronegative, which can lead to increased binding potency of these compounds due to stronger interactions with biological targets. Additionally, the introduction of fluorine can improve the metabolic stability and bioavailability of these molecules, making them more effective as drugs . The specific physical properties, such as solubility and melting point, would depend on the exact structure of the compound, including the nature and position of substituents on the aromatic rings.

Aplicaciones Científicas De Investigación

- Funcionalización de Soportes Sólidos: Debido a la fuerte propiedad de extracción de electrones del átomo de flúor, este compuesto es un excelente agente activador para la unión covalente. Se puede utilizar para funcionalizar soportes sólidos como microesferas de poliestireno funcionalizadas o cuentas de Sepharosa .

Ciencia de Materiales y Modificación de Superficies

En resumen, este compuesto multifacético es prometedor en varios campos científicos, desde el desarrollo de fármacos hasta la ciencia de los materiales. Los investigadores pueden explorar más a fondo sus propiedades y aplicaciones para avanzar en nuestra comprensión y mejorar la salud humana y la tecnología . ¡Si necesitas información más detallada sobre alguna aplicación específica, no dudes en preguntar!

Propiedades

IUPAC Name |

2-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2O4S2/c22-16-8-11-18(12-9-16)31(28,29)25-13-3-4-15-7-10-17(14-20(15)25)24-30(26,27)21-6-2-1-5-19(21)23/h1-2,5-12,14,24H,3-4,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUWXINGBGNGRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[(1R)-1-pyridin-3-ylethyl]sulfamoyl fluoride](/img/structure/B2553466.png)

![2-(2-Chlorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2553469.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine](/img/structure/B2553471.png)

![3-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide](/img/structure/B2553472.png)

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553476.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2553480.png)

![6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2553483.png)